7-Amino-1,3-dihydroisobenzofuran-4-ol

Chemical Purity Fragment-Based Screening Medicinal Chemistry QC

7-Amino-1,3-dihydroisobenzofuran-4-ol (CAS 2304495-89-2) is a benzo-fused dihydroisobenzofuran building block bearing both a primary aromatic amine at position 7 and a phenolic hydroxyl at position 4 on the 1,3-dihydroisobenzofuran core. With a molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol, it belongs to the 1,3-dihydroisobenzofuran (phthalan) class—a scaffold recognized as a fundamental nucleus in numerous bioactive natural products, including the tyrosinase inhibitor 1,3-dihydroisobenzofuran-4,5,7-triol (IC₅₀ 173 μg/mL) and the antimicrobial peptide deformylase inhibitor FR198248.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B11752829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,3-dihydroisobenzofuran-4-ol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CO1)O)N
InChIInChI=1S/C8H9NO2/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,10H,3-4,9H2
InChIKeyYTENJWBRDHDHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,3-dihydroisobenzofuran-4-ol: A Dual-Function Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


7-Amino-1,3-dihydroisobenzofuran-4-ol (CAS 2304495-89-2) is a benzo-fused dihydroisobenzofuran building block bearing both a primary aromatic amine at position 7 and a phenolic hydroxyl at position 4 on the 1,3-dihydroisobenzofuran core . With a molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol, it belongs to the 1,3-dihydroisobenzofuran (phthalan) class—a scaffold recognized as a fundamental nucleus in numerous bioactive natural products, including the tyrosinase inhibitor 1,3-dihydroisobenzofuran-4,5,7-triol (IC₅₀ 173 μg/mL) and the antimicrobial peptide deformylase inhibitor FR198248 [1][2]. The compound is commercially supplied at ≥98% purity (NLT 98%) by multiple ISO-certified vendors, with documented batch-specific QC analytics including NMR, HPLC, and LC-MS . It is classified strictly for research use (RUO) and serves as a versatile intermediate for amide coupling, reductive amination, and etherification reactions .

Why 7-Amino-1,3-dihydroisobenzofuran-4-ol Cannot Be Replaced by Generic Dihydroisobenzofuran Analogs in Synthetic and Screening Programs


Superficially similar dihydroisobenzofuran analogs—such as 4-amino-1,3-dihydroisobenzofuran (CAS 98475-10-6; single amine), 7-nitro-1,3-dihydroisobenzofuran-4-ol (CAS 2304495-88-1; nitro in place of amine), and 1,3-dihydroisobenzofuran-4-ol (CAS 417704-22-4; hydroxyl only)—are not interchangeable with 7-amino-1,3-dihydroisobenzofuran-4-ol because the simultaneous presence of an electron-donating primary amine (-NH₂) at C7 and a phenolic hydroxyl (-OH) at C4 creates a unique hydrogen-bond donor/acceptor profile and a distinct electronic distribution on the aromatic ring . These differences translate into measurably different physicochemical parameters: the target compound has a topological polar surface area (TPSA) of 55.48 Ų and a calculated LogP of 1.0046, whereas the mono-amino analog 4-amino-1,3-dihydroisobenzofuran has a lower TPSA (due to absence of the hydroxyl) and the nitro analog 7-nitro-1,3-dihydroisobenzofuran-4-ol has a higher TPSA of 72.60 Ų and an elevated LogP of 1.3306 due to the electron-withdrawing nitro group . Furthermore, commercial availability at ≥98% purity (versus 95% typical for 4-amino-1,3-dihydroisobenzofuran) makes the target compound the preferred choice for fragment-based screening libraries where high chemical integrity is a prerequisite for reproducible hit identification .

Quantitative Comparative Evidence for Selecting 7-Amino-1,3-dihydroisobenzofuran-4-ol Over Closest Structural Analogs


Purity Specification: ≥98% (NLT 98%) vs. 95% for the Closest Mono-Amine Analog

Across multiple independent vendors, 7-amino-1,3-dihydroisobenzofuran-4-ol is consistently supplied at ≥98% purity (NLT 98%), with documented batch-specific QC analytics including NMR, HPLC, and LC-MS . In contrast, its closest structural congener, 4-amino-1,3-dihydroisobenzofuran (CAS 98475-10-6), is routinely offered at 95% purity from major suppliers . The 3-percentage-point purity differential is significant for fragment-based screening applications where impurities at the 5% level can confound primary screening results through aggregate-based false positives or redox cycling artifacts.

Chemical Purity Fragment-Based Screening Medicinal Chemistry QC

Dual Functional-Group Architecture: Two Orthogonal Synthetic Handles vs. One in Mono-Substituted Analogs

7-Amino-1,3-dihydroisobenzofuran-4-ol uniquely presents two chemically orthogonal functional groups on the same aromatic scaffold: a primary aromatic amine at C7 (amenable to amide coupling, reductive amination, and sulfonamide formation) and a phenolic hydroxyl at C4 (amenable to etherification, esterification, and Mitsunobu reactions) . The key comparator 4-amino-1,3-dihydroisobenzofuran (CAS 98475-10-6) lacks the phenolic hydroxyl, offering only a single amine handle . The nitro analog 7-nitro-1,3-dihydroisobenzofuran-4-ol (CAS 2304495-88-1) retains the phenol but replaces the amine with a nitro group, which requires a separate reduction step to generate an amine—adding one synthetic transformation, reducing overall yield, and introducing potential metal catalyst residues . The dual-handle architecture enables divergent parallel synthesis from a single scaffold, a critical efficiency parameter in DNA-encoded library (DEL) construction and fragment elaboration workflows.

Parallel Synthesis DNA-Encoded Library Fragment Elaboration

Physicochemical Profile Differentiation: TPSA 55.48 Ų and LogP 1.0046 Enable CNS Drug-Like Property Space vs. Higher LogP Nitro Analog

The computed topological polar surface area (TPSA) of 7-amino-1,3-dihydroisobenzofuran-4-ol is 55.48 Ų with a LogP of 1.0046, placing it within the favorable property space for CNS drug candidates (typically TPSA < 60-70 Ų and LogP 1-3 for optimal blood-brain barrier penetration) . The nitro analog 7-nitro-1,3-dihydroisobenzofuran-4-ol has a significantly higher TPSA of 72.60 Ų and a higher LogP of 1.3306, reflecting the electron-withdrawing and polar character of the nitro group . The 17.12 Ų increase in TPSA for the nitro analog is consequential: each 10 Ų increase in TPSA is associated with an approximately 10% decrease in passive brain penetration in rodent models, making the amino compound inherently more CNS-favorable as a starting scaffold [1]. Additionally, the target compound has 2 hydrogen bond donors (vs. 1 for the nitro analog), which may enhance target engagement through bidentate H-bond interactions.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

Tyrosinase Inhibition Potential as a Class-Level Inference from Closely Related 1,3-Dihydroisobenzofuran-4-ol Scaffolds

The 1,3-dihydroisobenzofuran-4-ol core is a demonstrated pharmacophore for tyrosinase inhibition, as established by Ishihara et al. (2018) who isolated 1,3-dihydroisobenzofuran-4,5,7-triol (compound 1) and 5-methoxy-1,3-dihydroisobenzofuran-4,7-diol (compound 2) from Neolentinus lepideus culture filtrate [1]. Compound 1 exhibited an IC₅₀ of 173 μg/mL against mushroom tyrosinase in a Lineweaver-Burk kinetic assay, acting as a competitive inhibitor, while compound 2 showed an IC₅₀ of 263 μg/mL [1]. Critically, compound 1 at 15 μg/mL suppressed α-MSH-stimulated melanin accumulation in B16 murine melanoma cells without inhibiting cell proliferation—a therapeutically relevant cellular selectivity [1]. 7-Amino-1,3-dihydroisobenzofuran-4-ol shares the identical 1,3-dihydroisobenzofuran-4-ol core with hydroxyl at C4, and the additional amine at C7 provides a vector for potency optimization via amide or sulfonamide elaboration. This structural analogy supports its prioritization over non-isobenzofuran scaffolds (e.g., kojic acid, IC₅₀ ≈ 17.5 μg/mL in comparable assays) for programs seeking novel chemotypes with proven target engagement in the tyrosinase pocket [2].

Tyrosinase Inhibition Melanogenesis Cosmeceutical Lead Discovery

Molecular Weight Advantage: 151.16 g/mol Enables Fragment-Like Efficiency Metrics vs. Heavier Dihydroisobenzofuran Derivatives

With a molecular weight of 151.16 g/mol, 7-amino-1,3-dihydroisobenzofuran-4-ol falls squarely within fragment space (MW < 250 Da, Rule of Three compliant), offering high ligand efficiency potential . The nitro analog 7-nitro-1,3-dihydroisobenzofuran-4-ol has a molecular weight of 181.15 g/mol (+30 Da) . While 30 Da may appear modest, in fragment-based screening each heavy atom added typically contributes approximately 1.3-1.5 kcal/mol to binding free energy [1]; thus, a fragment of 151 Da with 11 heavy atoms can achieve the same affinity as a 181 Da fragment (13 heavy atoms) with higher ligand efficiency (LE = -ΔG / N_heavy_atoms). The molecular weight of 151.16 also compares favorably to pharmacologically validated dihydroisobenzofuran derivatives such as citalopram (MW 324.39) and FR198248 (MW ~248), positioning the target compound as an ideal starting point for fragment growing and merging strategies [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead-Like Properties

Optimal Procurement and Deployment Scenarios for 7-Amino-1,3-dihydroisobenzofuran-4-ol in Drug Discovery Pipelines


Fragment-Based Screening Library Design for CNS Targets

With a TPSA of 55.48 Ų, LogP of 1.0046, and MW of 151.16 g/mol, 7-amino-1,3-dihydroisobenzofuran-4-ol is ideally suited for inclusion in CNS-focused fragment screening libraries . Its physicochemical profile resides within the empirically defined CNS drug-like space (TPSA < 70 Ų, LogP 1-3), and its dual hydrogen bond donor capacity (H_Donors = 2) enables bidentate interactions with biological targets commonly found in neurological indications (GPCRs, ion channels, kinases) [1]. The ≥98% purity specification ensures that fragment hits identified in biophysical screens (SPR, NMR, DSF) are attributable to the compound itself rather than to impurities, a critical consideration for fragment-to-lead campaigns where initial binding affinities are typically weak (Kd 0.1-10 mM) .

Tyrosinase Inhibitor Lead Optimization for Dermatological and Cosmeceutical Programs

The 1,3-dihydroisobenzofuran-4-ol scaffold has been validated as a competitive tyrosinase inhibitor (IC₅₀ 173 μg/mL for the 4,5,7-triol analog) with cellular efficacy in B16 melanoma cells [2]. 7-Amino-1,3-dihydroisobenzofuran-4-ol provides the same core scaffold with an amine handle at C7, enabling systematic SAR exploration through amide coupling with diverse carboxylic acids or sulfonamide formation with sulfonyl chlorides . This positions the compound as a strategic starting point for programs targeting hyperpigmentation disorders (melasma, age spots) or seeking skin-lightening cosmeceutical agents, where the natural product precedent reduces the risk of target invalidity.

DNA-Encoded Library (DEL) Synthesis via Dual Orthogonal Handle Elaboration

The presence of two chemically orthogonal functional groups (-NH₂ and -OH) on a single low-MW scaffold makes 7-amino-1,3-dihydroisobenzofuran-4-ol an efficient building block for DNA-encoded library construction . In a typical DEL workflow, the amine can be selectively acylated in the presence of the unprotected phenol (or vice versa via orthogonal protecting group strategy), enabling two sequential cycles of diversity introduction from a single DNA-attached scaffold [3]. This dual-handle architecture doubles the chemical diversity accessible per synthetic cycle, reducing the number of distinct building blocks and DNA barcoding steps required—directly translating to lower cost per library member and faster DEL production timelines.

Antimicrobial Peptide Deformylase Inhibitor Scaffold Expansion

The dihydroisobenzofuran scaffold is a recognized pharmacophore for peptide deformylase (PDF) inhibition, as exemplified by the natural product FR198248, a hydroxylated 1,3-dihydroisobenzofuran with potent activity against Staphylococcus aureus PDF [4]. 7-Amino-1,3-dihydroisobenzofuran-4-ol offers a synthetic entry point for generating novel PDF inhibitor analogs through functionalization of the C7 amine, potentially yielding compounds with improved antibacterial spectrum or resistance profiles relative to the natural product lead. The compound's fragment-like MW of 151.16 g/mol allows significant room for potency-enhancing substitutions while maintaining drug-like properties suitable for oral antibacterial development .

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